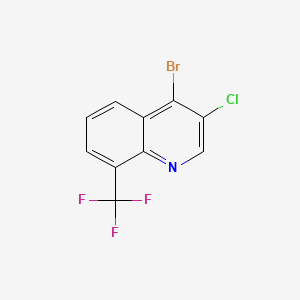

4-Amino-5-bromopyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

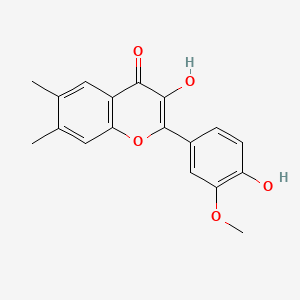

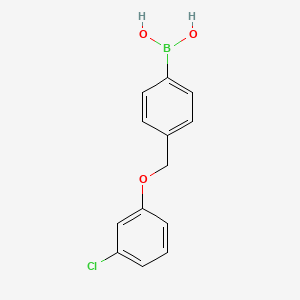

“4-Amino-5-bromopyridine-2-carboxylic acid” is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .

Molecular Structure Analysis

The molecular structure of “4-Amino-5-bromopyridine-2-carboxylic acid” can be analyzed using quantum chemical studies at DFT [B3LYP (Becke’s three-parameter (B3) exchange in conjunction with the Lee–Yang-Parr’s (LYP) correlation functional) method with B3LYP/6-311 ++G (d, p), basis set using Gaussian 09 program .Applications De Recherche Scientifique

Organic Electronics and Charge-Transfer Complexes

Specific Scientific Field

Organic electronics and charge-transfer complexes.

Summary of Application

In recent years, organic electron donor–acceptor or charge-transfer complexes (CT) have garnered significant attention due to their potential applications in various fields. These include optical signal processing, color displays, frequency conversion, photonics, laser remote sensing, organic superconductors, molecular electronics, electro-optical amplitude modulation, high-density optical data storage, ultra-compact lasers, optical switching, optical parametric generation, and bio-photonics .

Experimental Procedures

Researchers investigate the interaction between 4-Amino-5-bromopyridine-2-carboxylic acid and other compounds to form charge-transfer complexes. They synthesize these complexes and characterize their optical and electronic properties. Techniques such as UV-Vis spectroscopy, X-ray crystallography, and computational modeling are commonly employed.

Results and Outcomes

The formation of charge-transfer complexes leads to altered electronic properties, such as changes in absorption and emission spectra. Researchers quantify these effects and study the resulting materials’ suitability for specific applications. For instance, they may assess the complex’s conductivity, stability, and photoluminescence properties.

Organic Synthesis

Specific Scientific Field

Organic synthesis.

Summary of Application

4-Amino-5-bromopyridine-2-carboxylic acid serves as an essential raw material and intermediate in organic synthesis. It finds applications in agrochemicals, pharmaceuticals, and dyestuff production .

Experimental Procedures

Chemists use this compound as a building block to synthesize more complex molecules. Reactions involving substitution, coupling, or functional group transformations are common. Techniques such as NMR spectroscopy and mass spectrometry help confirm the desired product’s structure.

Results and Outcomes

The successful synthesis of target molecules demonstrates the compound’s utility as a versatile starting material. Researchers optimize reaction conditions to achieve high yields and purity.

Labeling of Oligosaccharides

Specific Scientific Field

Biochemistry and glycobiology.

Summary of Application

2-Amino-5-bromopyridine is a brominated aromatic amine reagent used for labeling model reducing-end oligosaccharides via reductive amination .

Experimental Procedures

Researchers react 2-Amino-5-bromopyridine with oligosaccharides containing reducing ends. The reductive amination process introduces the labeled compound onto the sugar molecules. Analytical techniques like HPLC and mass spectrometry verify successful labeling.

Results and Outcomes

Labeled oligosaccharides facilitate studies on glycan structures, interactions, and biological functions. Researchers can track these modified sugars in cells, tissues, and organisms.

Crystallography Studies

Specific Scientific Field

Crystallography and solid-state chemistry.

Summary of Application

2-Amino-5-bromopyridine is used to study hydrogen-bonding patterns in cocrystals. For example, the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal provides insights into molecular interactions .

Propriétés

IUPAC Name |

4-amino-5-bromopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUNMLWXXVKEDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromopyridine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

![2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine](/img/no-structure.png)